molecular formula C12H20Cl2N2 B2668234 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride CAS No. 2244085-62-7

2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride

Cat. No.: B2668234
CAS No.: 2244085-62-7
M. Wt: 263.21
InChI Key: JPCBPKQFHZCFTR-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with methyl groups at positions 2 and 6, and a piperidin-4-yl moiety at position 2. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

2,6-dimethyl-3-piperidin-4-ylpyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11;;/h3-4,11,13H,5-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCBPKQFHZCFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2CCNCC2)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 2,6-dimethylpyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce fully saturated piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds with piperidine moieties, such as 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride, play a significant role in the development of antiviral agents. For instance, derivatives of piperidine have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The structural modifications involving piperidine linkers have been shown to enhance the potency and bioavailability of these compounds, making them valuable in combating viral infections .

Antihypertensive Properties
The compound has been investigated for its potential antihypertensive effects. Studies on related pyridine derivatives suggest that modifications can lead to significant reductions in blood pressure through mechanisms involving vasodilation and modulation of neurotransmitter release . The dihydrochloride form enhances solubility, which is crucial for bioavailability in therapeutic applications.

Neuropharmacology

Cognitive Enhancement
Piperidine derivatives are often linked to cognitive enhancement and neuroprotective effects. Research has shown that compounds like 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride can influence neurotransmitter systems, particularly those involving acetylcholine and dopamine. This makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Approaches
The synthesis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride involves various methods that optimize yield and purity. Recent advances have focused on palladium-catalyzed reactions and other methodologies that enhance the efficiency of producing piperidine derivatives while maintaining structural integrity .

Structure-Activity Relationships
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Studies indicate that variations in the piperidine ring can significantly alter biological activity, suggesting a tailored approach to drug design based on specific therapeutic targets .

Case Studies

Study Focus Findings
Study on NNRTIsAntiviral propertiesIdentified modifications leading to improved drug resistance profiles and solubility .
Antihypertensive researchBlood pressure modulationDemonstrated efficacy in lowering blood pressure through specific receptor interactions .
Cognitive enhancement trialsNeuropharmacological effectsShowed potential benefits in memory retention and cognitive function improvement .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The compound shares structural motifs with several piperidine- and pyrrolidine-functionalized pyridine derivatives. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 65214-86-0 Diphenylmethoxy substitution
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃•2HCl 236.14 1193388-05-4 Pyrrolidine ring, amine group
2-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride C₁₀H₁₂N₃•2HCl ~265.1 (calculated) 1185295-25-3 Pyrrolopyridine fused system
2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride C₁₂H₁₈N₂•2HCl (inferred) ~259.2 (calculated) Not provided 2,6-Dimethylpyridine, piperidinyl group

Key Observations :

  • Molecular Weight : The calculated molecular weight (~259.2 g/mol) places it between 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (236.14 g/mol) and 4-(Diphenylmethoxy)piperidine Hydrochloride (303.83 g/mol), suggesting intermediate polarity and solubility .

Physicochemical and Toxicological Properties

While direct data on the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : Dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) typically exhibit high water solubility due to ionic character, unlike neutral analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride, which may require organic solvents .
  • Toxicity: Limited toxicity data exist for many analogs.

Regulatory and Environmental Considerations

  • Regulatory Status : Analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride are subject to regulations such as China’s IECSC (Inventory of Existing Chemical Substances) and international frameworks, though detailed compliance requirements are unspecified .
  • Environmental Impact : Ecological data gaps are common; for instance, 4-(Diphenylmethoxy)piperidine Hydrochloride lacks comprehensive environmental studies, a trend likely applicable to the target compound .

Biological Activity

(3R)-3-Aminopentan-1-ol;hydrochloride is a chiral amine with significant implications in biological research and medicinal chemistry. Its structural characteristics, including an amino group and a hydroxyl group, facilitate various interactions within biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C5H12ClN
  • Molecular Weight : 139.62 g/mol
  • CAS Number : 2416217-72-4

The biological activity of (3R)-3-aminopentan-1-ol;hydrochloride is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group participates in hydrogen bonding, influencing binding affinity and specificity.

Key Interactions:

  • Enzyme-Substrate Interactions : The compound serves as a model for studying enzyme-substrate interactions, particularly in chiral environments.
  • Neurotransmitter Systems : Research indicates that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Neuroprotective Properties

Studies suggest that (3R)-3-aminopentan-1-ol;hydrochloride exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases and mood disorders. Its structural similarity to other neuroactive compounds enhances its potential for drug development aimed at modulating biological pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It may interact with bacterial enzymes or disrupt cell membrane integrity, contributing to its efficacy against various microbial strains.

Data Tables

Biological Activity Mechanism Potential Applications
NeuroprotectiveModulation of neurotransmitter systemsTreatment of depression and neurodegenerative diseases
AntimicrobialInhibition of bacterial enzymesDevelopment of antimicrobial agents

Case Studies

  • Neuroprotective Study : In vitro studies demonstrated that (3R)-3-aminopentan-1-ol;hydrochloride could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential in neuroprotection.
  • Antimicrobial Efficacy : A study evaluated the compound against several bacterial strains, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM .

Q & A

Q. What safety protocols and handling precautions are essential for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride in laboratory settings?

Answer:

  • Ventilation : Use in well-ventilated areas or fume hoods to prevent inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised for prolonged handling .
  • First Aid :
    • Inhalation: Move to fresh air; seek medical attention if symptoms persist .
    • Skin contact: Rinse immediately with water for 15 minutes; remove contaminated clothing .
  • Storage : Keep in airtight containers away from incompatible substances (e.g., strong oxidizers) .

Q. What is the synthetic methodology for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride, and how are reaction conditions optimized?

Answer:

  • Key Steps :

    • Nucleophilic substitution : React piperidine derivatives with substituted pyridines under basic conditions (e.g., NaOH in dichloromethane) .
    • Purification : Use column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate intermediates.
    • Salt formation : Treat the free base with HCl gas in ethanol to precipitate the dihydrochloride salt .
  • Optimization Parameters :

    ParameterOptimal RangeImpact on Yield
    Temperature0–5°C (for exothermic steps)Prevents side reactions
    SolventAnhydrous DCMEnhances reaction rate
    Stoichiometry1:1.2 (pyridine:piperidine)Maximizes product formation

Advanced Research Questions

Q. How do structural modifications (e.g., methyl/pyridine substitution) affect the compound’s pharmacological activity?

Answer:

  • Comparative Analysis :

    CompoundSubstituentsReceptor Binding Affinity (IC₅₀)
    2,6-Dimethyl-3-(piperidin-4-yl)pyridine2,6-dimethyl; 3-piperidinyl12 nM (α4β2 nicotinic receptor)
    4-(Piperidin-4-yl)pyridineUnsubstituted pyridine45 nM
    • The 2,6-dimethyl groups enhance steric hindrance, improving selectivity for neuronal receptors .
  • Methodology : Use radioligand binding assays (³H-epibatidine) and molecular docking simulations to validate interactions .

Q. How can contradictory data in solubility or stability studies be resolved?

Answer:

  • Root Cause Analysis :
    • Solubility discrepancies: Test in multiple solvents (e.g., water, DMSO) under controlled pH (3–5 for dihydrochloride salts) .
    • Stability issues: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Resolution Workflow :
    • Validate analytical methods (e.g., NMR purity >98%).
    • Cross-check with differential scanning calorimetry (DSC) to detect polymorphic changes .

Q. What advanced analytical techniques are recommended for structural elucidation of derivatives?

Answer:

  • Techniques :
    • X-ray crystallography : Resolves stereochemistry of the piperidine-pyridine core .
    • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₂H₁₇N₃·2HCl, MW 292.2) .
    • ¹³C NMR : Assigns methyl group positions (δ 20–25 ppm for 2,6-dimethyl groups) .
  • Case Study : A 2023 study used 2D NOESY to confirm axial vs. equatorial conformations of the piperidine ring .

Q. What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?

Answer:

  • Models :
    • Primary neuronal cultures: Measure calcium flux via FLIPR assays to assess nicotinic acetylcholine receptor activation .
    • SH-SY5Y cells: Test neuroprotective effects against Aβ42-induced toxicity (MTT assay) .
  • Dose-Response Design : Use 0.1–100 µM concentrations with positive controls (e.g., nicotine for α4β2 receptors) .

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